molecular formula C9H16ClNO2 B6160192 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride CAS No. 66087-81-8

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride

Cat. No.: B6160192
CAS No.: 66087-81-8
M. Wt: 205.7
InChI Key:
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Description

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a substitution reaction, often using reagents like vinyl halides.

    Acetylation: The acetic acid moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid hydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.

    Pyrrolidine derivatives: Compounds with a five-membered ring containing one nitrogen atom, often used in medicinal chemistry.

Uniqueness

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

66087-81-8

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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